molecular formula C13H15ClOS B285972 2-chloro-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one

2-chloro-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one

Cat. No. B285972
M. Wt: 254.78 g/mol
InChI Key: AWYUQRNROTWEMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one is a synthetic compound that has gained significant interest in scientific research due to its potential pharmacological properties. This compound belongs to the class of spirocyclic compounds that have a unique structure, making them attractive targets for drug discovery.

Mechanism of Action

The mechanism of action of 2-chloro-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain.
Biochemical and physiological effects:
Studies have shown that 2-chloro-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one has anti-inflammatory and analgesic effects in animal models. These effects are believed to be due to the inhibition of COX-2 enzyme activity, which leads to a reduction in the production of prostaglandins. Additionally, this compound has been shown to exhibit anticancer properties in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one in lab experiments is its unique structure, which may make it an attractive target for drug discovery. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its pharmacological properties.

Future Directions

There are several future directions for the study of 2-chloro-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one. One direction is to further investigate its mechanism of action, which may lead to the development of more potent and selective COX-2 inhibitors. Additionally, this compound may be studied further for its anticancer properties, and its potential as a drug candidate for other diseases may be explored.

Synthesis Methods

The synthesis of 2-chloro-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one involves the reaction of 2-chlorobenzaldehyde with cyclohexanone in the presence of sodium hydroxide and ammonium chloride. The reaction proceeds through a series of intermediate steps to yield the final product.

Scientific Research Applications

2-chloro-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one has been studied extensively for its potential pharmacological properties. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models. Additionally, this compound has been investigated for its anticancer properties.

properties

Molecular Formula

C13H15ClOS

Molecular Weight

254.78 g/mol

IUPAC Name

2-chlorospiro[5,6-dihydro-1-benzothiophene-7,1//'-cyclohexane]-4-one

InChI

InChI=1S/C13H15ClOS/c14-11-8-9-10(15)4-7-13(12(9)16-11)5-2-1-3-6-13/h8H,1-7H2

InChI Key

AWYUQRNROTWEMF-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)CCC(=O)C3=C2SC(=C3)Cl

Canonical SMILES

C1CCC2(CC1)CCC(=O)C3=C2SC(=C3)Cl

Origin of Product

United States

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